molecular formula C10H12F2O B164044 1-Butoxy-2,3-Difluorobenzene CAS No. 136239-66-2

1-Butoxy-2,3-Difluorobenzene

Cat. No. B164044
M. Wt: 186.2 g/mol
InChI Key: HYDIPEHDSUNHPA-UHFFFAOYSA-N
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Patent
US08216489B2

Procedure details

The compound (22) (84.6 g) and THF (500 ml) were put in a reaction vessel under a nitrogen atmosphere, and cooled to −74° C. n-Butyllithium (1.65 M in a n-hexane solution; 303.0 ml) was added dropwise in the temperature range of −74° C. to −70° C., and the stirring was continued for another 2 hours. Then, the mixture was added dropwise to a THF (200 ml) solution of trimethyl borate (56.7 g) in the temperature range of −74° C. to −65° C., and the stirring was continued for another 8 hours while the mixture was allowed to return to 25° C. Subsequently, the reaction mixture was poured into a vessel containing 1N—HCl (100 ml) and ice-water (500 ml), and mixed. Ethyl acetate (300 ml) was added thereto and the mixture was allowed to separate into organic and aqueous phases, and the extraction was carried out. The organic phase obtained was washed sequentially with water, a saturated aqueous solution of sodium hydrogencarbonate and brine, and dried over anhydrous magnesium sulfate. Then the solvent was distilled off under reduced pressure, giving 4-butoxy-2,3-difluorophenylboronic acid (23) (6.4 g). The yield based on the compound (22) was 69.2%.
Quantity
84.6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
56.7 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([F:12])[C:7]=1[F:13])[CH2:2][CH2:3][CH3:4].C([Li])CCC.[B:19](OC)([O:22]C)[O:20]C.Cl>C(OCC)(=O)C.C1COCC1.CCCCCC>[CH2:1]([O:5][C:6]1[CH:11]=[CH:10][C:9]([B:19]([OH:22])[OH:20])=[C:8]([F:12])[C:7]=1[F:13])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
84.6 g
Type
reactant
Smiles
C(CCC)OC1=C(C(=CC=C1)F)F
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
ice water
Quantity
500 mL
Type
reactant
Smiles
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
56.7 g
Type
reactant
Smiles
B(OC)(OC)OC
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
303.0 ml) was added dropwise in the temperature range of −74° C. to −70° C.
WAIT
Type
WAIT
Details
the stirring was continued for another 8 hours while the mixture
Duration
8 h
CUSTOM
Type
CUSTOM
Details
to return to 25° C
ADDITION
Type
ADDITION
Details
Subsequently, the reaction mixture was poured into a vessel
ADDITION
Type
ADDITION
Details
mixed
CUSTOM
Type
CUSTOM
Details
to separate into organic and aqueous phases
EXTRACTION
Type
EXTRACTION
Details
the extraction
CUSTOM
Type
CUSTOM
Details
The organic phase obtained
WASH
Type
WASH
Details
was washed sequentially with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium hydrogencarbonate and brine, and dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Then the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC)OC1=C(C(=C(C=C1)B(O)O)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: CALCULATEDPERCENTYIELD 6.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.